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Blood group B antigen tetraose type 2

Cat. No.: B1165498
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Description

Blood group B antigen tetraose type 2 is a defined oligosaccharide representing the terminal epitope of the B blood group antigen on type 2 core chains. Its canonical structure is this compound . This synthetic antigen is a crucial reagent in glycobiology and immunology research, facilitating the study of carbohydrate-protein interactions without the complexity of full glycoproteins or cell membranes. The primary research applications for this compound include serving as a standard in mass spectrometry (MS) for typing and identifying blood group antigens in complex biological samples . It is also used in immunoassays and binding studies to investigate interactions with lectins, antibodies, and microbial adhesins, helping to elucidate mechanisms of host-pathogen recognition . Furthermore, conjugated to carrier proteins like Keyhole Limpet Hemocyanin (KLH) or Ovalbumin (OVA), it is valuable for generating and screening specific antibodies, as well as for studying immune responses to carbohydrate antigens . The product is supplied as a glycoconjugate, typically grafted onto carrier proteins via reductive amination . Researchers should note that the KLH conjugate can have poor solubility, and alternatives like BSA or OVA are recommended for experiments requiring complete solubilization . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption.

Properties

Molecular Formula

C34H58N2O25

Synonyms

Galα1-3(Fucα1-2)Galβ1-4GlcNAc

Origin of Product

United States

Structural Elucidation and Isomerism of Blood Group B Antigen Tetraose Type 2

Monosaccharide Composition and Glycosidic Linkages

The Blood Group B antigen tetraose type 2 is composed of four monosaccharide units: D-galactose, N-acetyl-D-glucosamine, another D-galactose, and L-fucose. layerorigin.comyorku.ca The arrangement and the specific glycosidic bonds connecting these sugars are crucial for its identity. The structure is defined by the following sequence and linkages: Galα1-3(Fucα1-2)Galβ1-4GlcNAc. elicityl-oligotech.com

The linkages are as follows:

An α(1→3) linkage connects the terminal D-galactose to the subterminal D-galactose. biosynth.com

An α(1→2) linkage attaches the L-fucose to the same subterminal D-galactose.

A β(1→4) linkage connects the subterminal D-galactose to N-acetyl-D-glucosamine. biosynth.com

This specific arrangement is what defines the B antigen on a type 2 chain.

Core Oligosaccharide Structures and Type 2 Chain Specificity

Blood group antigens are constructed on precursor oligosaccharide chains, which are classified into different types based on the linkage between the terminal galactose and the preceding N-acetylglucosamine. creative-biolabs.com

The this compound is built upon a type 2 chain. The core structure for type 2 chains is Lacto-N-neotetraose (LNnT). layerorigin.comnih.gov LNnT is a linear tetrasaccharide with the sequence Galβ1→4GlcNAcβ1→3Galβ1→4Glc. nih.govresearchgate.net The defining feature of the type 2 chain is the β(1→4) linkage between the galactose and N-acetylglucosamine residues. researchgate.netwikipedia.org Most of the H antigens synthesized during the formation of red blood cells are on type 2 chains. nih.gov

The various core chain types are distinguished by the glycosidic linkage between galactose (Gal) and N-acetylglucosamine (GlcNAc) or N-acetylgalactosamine (GalNAc). This seemingly minor difference has significant biological implications.

Core Chain TypeLinkageCommon Location
Type 1 Galβ1-3GlcNAcSecretions, Glycolipids (adsorbed from plasma onto red blood cells) creative-biolabs.comnih.govresearchgate.net
Type 2 Galβ1-4GlcNAcUbiquitous, predominant on red blood cell N-glycans and glycolipids creative-biolabs.comnih.govresearchgate.net
Type 3 Galβ1-3GalNAcMucin O-glycans nih.gov
Type 4 Galβ1-3GalNAcMucin O-glycans, Glycolipids nih.gov
Type 6 Not explicitly detailed in the provided context.

This table is based on the data from the search results.

The distinction between type 1 and type 2 chains is particularly important for the expression of ABO and Lewis blood group antigens. researchgate.net

Differentiating Structural Features from Related Blood Group Antigens (e.g., A Antigen)

The difference between the A and B blood group antigens is remarkably subtle, hinging on the identity of a single terminal sugar. quora.com Both antigens are built upon the H antigen precursor. wikipedia.orgyoutube.com

Blood Group B Antigen: Characterized by a terminal D-galactose attached to the H antigen. quora.comnih.gov

Blood Group A Antigen: Characterized by a terminal N-acetylgalactosamine instead of D-galactose, attached to the H antigen. quora.comnih.gov

Blood Group O (H Antigen): Lacks this terminal sugar altogether. quora.comwikipedia.org

This small structural change is determined by the specific glycosyltransferase enzyme encoded by the A and B alleles of the ABO gene. nih.govyoutube.com

Conformational Analysis and Molecular Modeling Approaches

Understanding the three-dimensional shape of the this compound is crucial for comprehending its interactions with antibodies and enzymes. Molecular modeling and conformational analysis are key techniques used for this purpose.

Homology modeling has been employed to build models of the glycosyltransferases involved in the synthesis of blood group antigens, providing insights into substrate and donor recognition. nih.gov These models help to rationalize how the enzymes specifically recognize and bind to their respective sugar substrates. nih.gov Studies using protein NMR spectroscopy have revealed that the glycosyltransferases (GTA and GTB) that synthesize the A and B antigens exhibit significant conformational plasticity upon substrate binding. nih.gov This flexibility, however, also presents challenges for detailed structural determination. nih.gov

Advanced Analytical Methods for Structural Characterization

A variety of sophisticated analytical techniques are employed to elucidate the precise structure of complex oligosaccharides like the this compound.

Mass Spectrometry (MS): This is a powerful tool for determining the composition and sequence of oligosaccharides. nih.gov Techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) can be used for typing blood group antigens. acs.orgnih.gov Negative-ion ESI-CID-MS/MS is particularly useful for distinguishing between type 1 and type 2 chains. acs.orgnih.gov MALDI-TOF mass spectrometry is another valuable technique for analyzing oligosaccharides. oup.com Tandem mass spectrometry can detect peptides from various blood group systems. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the detailed three-dimensional structure and linkages of oligosaccharides. nih.govresearchgate.net Protein NMR studies have been instrumental in investigating the binding of substrates to the glycosyltransferases that synthesize blood group antigens. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is often used to separate and purify oligosaccharides before further analysis. oup.comcreative-biolabs.com High-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is a robust method for oligosaccharide analysis. creative-biolabs.compietdaas.nl The use of graphitized carbon HPLC combined with mass spectrometry is a promising method for resolving glycan isomers. researchgate.net

Enzymatic Methods: Treatment with specific glycosidases can help to determine the sequence and linkages of the monosaccharide units. acs.org

These methods, often used in combination, provide a comprehensive picture of the structure of the this compound. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the complete structural assignment of complex oligosaccharides like the this compound. nih.gov While a specific, publicly available, fully assigned NMR data table for this particular tetraose is not readily found in broad literature searches, the methodology for its characterization is well-established and follows standard principles of glycan analysis. elicityl-oligotech.comnih.gov The purity of commercially available standards of this compound is often confirmed by NMR, indicating that such data is routinely generated. elicityl-oligotech.com

The process involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D ¹H NMR: The initial ¹H NMR spectrum provides an overview of the molecule. The anomeric proton signals (H-1), which resonate in a distinct downfield region (typically 4.5-5.5 ppm), are of particular importance. The number of anomeric signals confirms the number of monosaccharide residues, and their chemical shifts and coupling constants (³J(H1,H2)) provide initial information about the anomeric configuration (α or β) of each sugar unit.

2D Correlation Spectroscopy (COSY): This experiment establishes proton-proton couplings within the same sugar residue, allowing for the tracing of connections between adjacent protons (e.g., from H-1 to H-2, H-2 to H-3, and so on). This helps in assigning the protons within each monosaccharide's spin system.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond directly coupled protons, revealing the entire spin system of a monosaccharide residue from a single cross-peak. This is particularly useful for overcoming signal overlap that can complicate COSY spectra.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is indispensable for assigning the ¹³C spectrum based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). These correlations are crucial for determining the sequence of the monosaccharides by identifying the linkages between them. For instance, a cross-peak between the anomeric proton of one residue and a carbon atom of the adjacent residue confirms the glycosidic linkage site.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space interactions between protons that are close to each other, irrespective of whether they are connected by bonds. NOESY is vital for confirming linkage positions and provides information about the three-dimensional conformation of the oligosaccharide.

For related blood group oligosaccharides, detailed NMR studies have been published, providing a template for the expected data for the B antigen tetraose type 2. nih.gov These studies demonstrate the use of the aforementioned techniques to assign every proton and carbon signal, confirming the identity of each monosaccharide (Galactose, Fucose, N-acetylglucosamine), their anomeric configurations (α or β), and the precise glycosidic linkage points (e.g., α1-3, α1-2, β1-4).

Mass Spectrometry Techniques (e.g., Electrospray Ionization Tandem Mass Spectrometry)

Mass spectrometry (MS) is a cornerstone for determining the composition and sequence of oligosaccharides. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is particularly well-suited for analyzing blood group antigens due to its soft ionization process and ability to generate structurally informative fragment ions. nih.gov

A typical ESI-MS analysis of the this compound would first involve determining the mass of the intact molecular ion, which confirms its composition (C₂₆H₄₅NO₂₀, molecular weight 691.63 g/mol ). elicityl-oligotech.com The subsequent MS/MS analysis involves selecting this parent ion, inducing fragmentation through collision-induced dissociation (CID), and analyzing the resulting product ions.

The fragmentation of oligosaccharides primarily occurs at the glycosidic bonds, leading to predictable patterns. The resulting fragment ions (named according to the Domon and Costello nomenclature as B, C, Y, and Z ions) allow for the deduction of the monosaccharide sequence. Cross-ring cleavages (A and X ions) can also occur and provide information about the linkage positions. nih.gov

Studies on similar blood group antigens using negative-ion ESI-CID-MS/MS have shown this to be a highly sensitive method for typing. nih.gov The fragmentation patterns are unique and can distinguish between different types of blood group determinants (A, B, H, Lewis) and the underlying backbone structures (type 1 vs. type 2). nih.gov For the B antigen tetraose type 2, the MS/MS spectrum would be expected to show losses corresponding to the terminal fucose and galactose residues, helping to confirm the branched structure and the sequence of the core chain. While a specific fragmentation table for this exact isomer is not widely published, the principles of glycan fragmentation are well-understood and allow for its structural confirmation.

Application as Standards in Chromatographic and Electrophoretic Procedures

The high purity and well-defined structure of commercially available this compound make it suitable for use as an analytical standard in various separation techniques. These methods are used to identify and quantify blood group antigens in complex biological samples.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating oligosaccharides. Due to their hydrophilic nature, specific HPLC modes are employed. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a standard and sensitive method for analyzing underivatized carbohydrates. nih.gov In such methods, the this compound can serve as a reference standard to identify the corresponding peak in a sample chromatogram based on its retention time.

Capillary Electrophoresis (CE): CE offers high-resolution separation of carbohydrates. biosynth.com Neutral oligosaccharides like the B antigen tetraose are often derivatized with a charged or fluorescent tag (reductive amination) to facilitate their detection and separation. nih.gov In CE, the compound would be used as a migration time standard. Its known structure and charge-to-mass ratio after derivatization allow for the confident identification of this specific glycan in complex mixtures, such as those released from glycoproteins. nih.govbiosynth.com

In both techniques, the use of a pure, authenticated standard like this compound is essential for the validation and quality control of analytical methods aimed at profiling the glycosylation of cells and proteins.

Biosynthetic Pathways and Enzymology of Blood Group B Antigen Tetraose Type 2

Precursor Structures and Sequential Glycosylation Events

The journey to synthesizing the blood group B antigen begins with a foundational precursor, the H antigen, which itself is formed through a specific glycosylation event.

H Antigen as the Immediate Precursor

The H antigen serves as the direct molecular forerunner to both the A and B blood group antigens. quora.combbguy.orgclinicalpub.com Its structure is the foundation upon which the terminal sugars defining the A and B blood groups are added. researchgate.net In individuals with blood group O, the H antigen remains unmodified and is the primary antigen expressed on red blood cells. quora.comnih.gov The chemical structure of the H antigen is characterized by a fucose residue linked to a terminal galactose of a precursor oligosaccharide chain. bbguy.org The most common precursor chain on red blood cells is the type 2 chain. glycopedia.eu The presence of the H antigen is a prerequisite for the synthesis of A and B antigens; its absence, as seen in the rare Bombay phenotype, prevents the formation of A and B antigens, even if the genes for the respective glycosyltransferases are present. nih.govwikipedia.org

Role of Fucosyltransferases (FUT1 and FUT2) in H Antigen Formation

The creation of the H antigen is catalyzed by enzymes known as fucosyltransferases (FUTs). bbguy.org Specifically, two main fucosyltransferases, FUT1 and FUT2, are involved, encoded by the FUT1 (H gene) and FUT2 (Se gene) loci, respectively. nih.govnih.gov

FUT1 (H transferase) , encoded by the FUT1 gene on chromosome 19, is primarily responsible for synthesizing the H antigen on the surface of red blood cells. wikipedia.orgnih.govreactome.org This enzyme, an α-1,2-fucosyltransferase, attaches a fucose molecule to the terminal galactose of a type 2 precursor chain (Galβ1-4GlcNAc-R). reactome.orgkarger.com Mutations that inactivate the FUT1 gene lead to the H-deficient phenotype on red blood cells. reactome.org

FUT2 (Secretor fucosyltransferase) , encoded by the highly homologous FUT2 gene, governs the expression of the H antigen in bodily secretions like saliva. nih.govkarger.com The activity of FUT2 is responsible for the "secretor" status of an individual. researchgate.net

The coordinated action of these fucosyltransferases ensures the availability of the H antigen precursor for the subsequent synthesis of the A and B antigens on red blood cells and in secretions. researchgate.net

Blood Group B Glycosyltransferase (GTB) Activity and Specificity

The final and defining step in the synthesis of the blood group B antigen is mediated by the blood group B glycosyltransferase, or GTB. glycopedia.eu This enzyme is responsible for adding the specific sugar that characterizes the B antigen.

Enzymatic Mechanism of Galactose Transfer from UDP-Galactose

GTB is a retaining glycosyltransferase that catalyzes the transfer of a galactose molecule from the donor substrate, uridine (B1682114) diphosphate-galactose (UDP-Galactose), to the H antigen acceptor. glycopedia.eunih.govnih.gov This reaction forms an α-1,3 glycosidic linkage between the transferred galactose and the terminal galactose of the H antigen. rndsystems.com The catalytic process requires the presence of manganese ions (Mn²⁺) as a cofactor. glycopedia.eu NMR studies have suggested a "molecular tweezers mechanism" where the enzyme specifically recognizes and binds UDP-Galactose in a folded conformation. nih.gov This binding is crucial for promoting the transition state that leads to the transfer of galactose. nih.gov While GTB binds both UDP-Galactose and the structurally similar UDP-Glucose with comparable conformations, it can only catalytically process UDP-Galactose, highlighting the enzyme's exquisite stereoselectivity. nih.gov

Structural and Functional Homology with A Glycosyltransferase (GTA)

GTB shares a high degree of structural and functional homology with the blood group A glycosyltransferase (GTA). glycopedia.eunih.gov Both enzymes are encoded by different alleles of the same ABO gene and belong to the GT-A fold family of glycosyltransferases. rndsystems.comresearchgate.net They act on the same H antigen acceptor substrate but utilize different sugar donors. oup.com While GTB uses UDP-Galactose, GTA uses UDP-N-acetylgalactosamine (UDP-GalNAc) to create the A antigen. oup.com This difference in donor substrate specificity is the primary functional distinction between the two enzymes. Structurally, both GTA and GTB are type II transmembrane proteins that reside in the Golgi apparatus. rndsystems.comnih.gov They undergo significant conformational changes upon substrate binding, which is a common feature of GT-A fold enzymes. researchgate.netresearchgate.net

Identification of Amino Acid Residues Critical for GTB Specificity and Activity

The remarkable specificity of GTB for its UDP-Galactose donor is determined by a small number of critical amino acid residues within its active site. GTA and GTB differ by only four amino acid substitutions. rndsystems.comnih.gov Of these, two residues are paramount in dictating the donor specificity. nih.gov

EnzymePosition 266Position 268Donor Specificity
GTA Leucine (Leu)Glycine (Gly)UDP-GalNAc
GTB Methionine (Met)Alanine (Ala)UDP-Galactose

Interactive Table: Click on the enzyme or amino acid for more details.

The larger side chains of Methionine at position 266 and Alanine at position 268 in GTB create a more constricted active site pocket. nih.gov This steric hindrance prevents the binding of the larger N-acetylgalactosamine moiety of UDP-GalNAc, thereby conferring specificity for UDP-Galactose. nih.gov Conversely, the smaller residues of Leucine and Glycine at the corresponding positions in GTA create a larger pocket that can accommodate UDP-GalNAc. nih.gov Site-directed mutagenesis studies have confirmed that swapping these residues between the two enzymes can switch their donor specificities. nih.gov Other residues, such as Arginine 188, Aspartate 211, and Aspartate 302, are also crucial for the binding of the donor sugar and the formation of a catalytically active state. researchgate.net

Quantitative Assessment of GTB Activity in Research Systems

The enzymatic activity of B-transferase (GTB), the glycosyltransferase responsible for synthesizing the B antigen, is a critical parameter in biochemical and cell biology research. Various in vitro assay systems have been developed to quantify GTB activity, enabling studies on enzyme kinetics, inhibitor screening, and understanding the molecular basis of blood group B expression.

A common method for assessing GTB activity involves a phosphatase-coupled glycosyltransferase assay. rndsystems.com This technique measures the release of inorganic phosphate (B84403), which is proportional to the amount of UDP produced during the transfer of galactose from UDP-galactose to an acceptor substrate. rndsystems.combellbrooklabs.com For instance, the activity of recombinant human GTB, expressed in a Chinese Hamster Ovary (CHO) cell line, has been determined using Lacto-N-fucopentaose I (LNFP I) as the acceptor substrate. rndsystems.com In one such assay, the specific activity was measured to be greater than 1,250 pmol/min/μg. rndsystems.com

The components and conditions for a typical GTB activity assay are detailed below:

Table 1: Typical Components and Conditions for a Phosphatase-Coupled GTB Activity Assay

Component Concentration/Condition Purpose
Enzyme Recombinant Human GTB Catalyzes the transfer of galactose.
Donor Substrate 1.5 mM UDP-galactose Provides the galactose moiety for transfer.
Acceptor Substrate 4.8 mM Lacto-N-fucopentaose I (LNFP I) Acts as the precursor molecule to which galactose is added.
Buffer 50 mM HEPES, pH 6.5 Maintains optimal pH for the enzymatic reaction.
Cofactor 5 mM MnCl₂ Essential divalent cation for GTB activity.
Coupling Enzyme 12 ng/μL Coupling Phosphatase I Cleaves the phosphate from the UDP by-product.
Detection Reagent Malachite Green Reagents Reacts with the released inorganic phosphate to produce a colorimetric signal.
Incubation 37 °C for 20 minutes Optimal temperature and time for the reaction.
Detection Absorbance at 620 nm Quantifies the amount of product formed.

Data sourced from a protocol for recombinant human GTB. rndsystems.com

Other methodologies for quantifying glycosyltransferase activity include fluorescence-based assays and high-throughput screening platforms. Fluorescence assays may use pro-fluorescent substrates that become fluorescent upon glycosylation. nih.gov For high-throughput applications, platforms like the in vitro GT-array (i-GT-ray) have been developed, which utilize cell-free protein synthesis and immobilization on microplates for rapid screening of enzyme activities. nih.gov Direct detection methods, such as the Transcreener UDP Glycosyltransferase Activity Assay, offer an alternative by using antibodies that specifically recognize the UDP product, thereby reducing interference from coupling enzymes. bellbrooklabs.com These diverse quantitative methods are essential tools for detailed investigation of GTB function and its role in glycobiology. bellbrooklabs.comnih.gov

Cellular and Tissue Distribution of Biosynthesis

The biosynthesis of the blood group B antigen is not confined to red blood cells but occurs in a wide variety of human tissues, a distribution dictated by the expression of the ABO gene encoding the B-transferase (GTB). nih.govnih.gov The presence of the B antigen is primarily observed on the surface of red blood cells and on most epithelial and endothelial cells. nih.govnih.gov

Immunohistochemistry is a key technique used to localize the expression of blood group antigens within tissue samples. nih.govnih.govyoutube.com Studies using this method have revealed specific distribution patterns. For example, the A and B antigens are found in the epithelial cells of the gastrointestinal tract and the endothelial cells that line blood capillaries. nih.gov Furthermore, the antigens are present in various glandular tissues. In individuals who are "secretors," a soluble form of the B antigen is found in bodily fluids such as saliva. nih.govnih.gov

The expression of the GTB enzyme and, consequently, the B antigen, is cell-type specific. It is notably absent from tissues such as the central nervous system, muscle, and connective tissue. nih.gov The regulation of this tissue-specific expression is complex. In epithelial cells, for instance, the expression of the ABO gene is controlled by a downstream regulatory element that interacts with an epithelial cell-specific transcription factor, Elf5. nih.gov

The following table summarizes the known distribution of blood group B antigen biosynthesis in various human tissues.

Table 2: Distribution of Blood Group B Antigen in Human Tissues

Tissue/Cell Type Expression Status Supporting Evidence
Red Blood Cells Present Found on the cell surface. nih.gov
Epithelial Cells Present Widely expressed in various epithelia, including the gastrointestinal tract. nih.govnih.govnih.gov
Endothelial Cells Present Found on cells lining blood vessels. nih.govnih.gov
Salivary Glands Present Soluble antigen secreted in saliva in "secretor" individuals. nih.govyoutube.com
Pancreas Present Detected in pancreatic tissue. youtube.com
Kidney Present Detected in kidney tissue. youtube.com
Liver Present Detected in liver tissue. youtube.com
Lungs Present Detected in lung tissue. youtube.com
Testis Present Detected in testicular tissue. youtube.com
Endometrium Generally Absent in Normal Tissue Expression can be induced in neoplastic (cancerous) endometrial tissue. nih.gov
Central Nervous System Absent Not expressed in nervous tissue. nih.gov
Muscle Tissue Absent Not expressed in muscle cells. nih.gov
Connective Tissue Absent Not expressed in connective tissues. nih.gov

This table synthesizes findings from multiple research sources. nih.govnih.govnih.govnih.govyoutube.com

This differential distribution highlights the importance of ABO compatibility not only in blood transfusions but also in organ and tissue transplantation, as the presence of the B antigen on transplanted tissues can elicit an immune response in a recipient lacking this antigen. nih.gov

Genetic Determinants of Blood Group B Antigen Tetraose Type 2 Expression

The ABO Gene Locus and its Allelic Variations

The genetic blueprint for the ABO blood group system resides at a single locus on the long arm of human chromosome 9 (9q34.2). youtube.comwikipedia.orgmlsu.ac.in This gene, known as the ABO gene, contains the instructions for producing a specific glycosyltransferase enzyme. nih.govyoutube.com This enzyme's function is to add a final sugar molecule to a precursor substance called the H antigen, which is present on the surface of red blood cells. youtube.comresearchgate.net

The ABO gene locus is characterized by three primary allelic forms: A, B, and O. nih.govaabb.org These alleles arise from variations in the gene's DNA sequence and determine which type of glycosyltransferase is produced, if any. ashpublications.org

The B Allele: This allele encodes a functional α-1,3-galactosyltransferase (B-transferase). youtube.comwikipedia.org This enzyme specifically catalyzes the transfer of a D-galactose molecule from a donor substrate (UDP-galactose) to the H antigen. youtube.comyoutube.com The addition of this galactose creates the B antigen, defining the B blood group. researchgate.net

The A Allele: This allele codes for a different but related enzyme, an α-1,3-N-acetylgalactosaminyltransferase (A-transferase). youtube.com It adds an N-acetylgalactosamine to the H antigen, creating the A antigen. researchgate.net

The O Allele: This allele is generally considered a null or non-functional allele. nih.govyoutube.com Due to a specific mutation, it fails to produce a functional glycosyltransferase. youtube.com Consequently, the H antigen remains unmodified, which is the characteristic feature of the O blood group. nih.govashpublications.org

An individual inherits one ABO allele from each parent, resulting in six possible genotypes (AA, AO, BB, BO, AB, OO) and four primary phenotypes (A, B, AB, O). nih.govaabb.org The A and B alleles are codominant, meaning if both are present (AB genotype), both A and B antigens are expressed. nih.gov Both A and B are dominant over the O allele. aabb.org Therefore, a person with blood group B can have a genotype of either BB (homozygous) or BO (heterozygous). aabb.org

AlleleEncoded EnzymeAction on H AntigenResulting Antigen
B Allele α-1,3-galactosyltransferaseAdds D-galactoseB Antigen
A Allele α-1,3-N-acetylgalactosaminyltransferaseAdds N-acetylgalactosamineA Antigen
O Allele Non-functional proteinNo sugar is addedH Antigen (unmodified)

Genetic Polymorphisms Influencing B Antigen Synthesis and Expression Levels

Beyond the three primary alleles, the ABO gene exhibits extensive polymorphism. There are currently over 40 documented alleles associated with the expression of the B antigen. nih.gov Many of these genetic variations, often single nucleotide polymorphisms (SNPs), result in amino acid substitutions in the glycosyltransferase enzyme. ashpublications.org These changes can alter the enzyme's stability, catalytic efficiency, or substrate specificity, leading to variations in the amount of B antigen expressed on the cell surface. ashpublications.orgnih.gov

These polymorphisms are the basis for the various B subgroups, which are characterized by a weaker-than-expected serological reaction with anti-B antibodies. nih.gov Examples of weak B phenotypes include B₃, Bₓ, and Bₑₗ. nih.govnih.gov These weak phenotypes can sometimes cause discrepancies in blood typing, where forward typing (detecting antigens on red cells) may suggest blood group O, while reverse typing (detecting antibodies in plasma) indicates blood group B due to the absence of anti-B isoagglutinins. nih.gov For instance, a novel variant B allele, Bw20, was identified with a frameshift mutation in exon 7, leading to undetectable B antigen expression by standard serological methods but with significantly lower levels of anti-B antibodies, suggesting a residual, trace amount of antigen expression. nih.gov

B Subgroup PhenotypeTypical Serological ReactionCommon Genetic Basis
B Strong agglutination with anti-BStandard B allele
B₃ Mixed-field agglutination with anti-BVariant B alleles with specific mutations
Bₓ Weak or no agglutination with anti-B; B antigen detectable by adsorption-elutionVariant B alleles with mutations affecting enzyme efficiency
Bₑₗ No agglutination with anti-B; B antigen only detectable by adsorption-elutionVariant B alleles with severe mutations leading to very low enzyme activity

Evolutionary Glycobiology and Population Genetics of ABO Antigens

The ABO blood group system is not unique to humans; this polymorphism is ancient and shared with other primates, suggesting it has been maintained through evolution for millions of years. researchgate.netyoutube.com The persistence of all three major alleles (A, B, and O) in many populations worldwide points to a balancing selection, where having diversity in the population is advantageous. youtube.com

The evolutionary driving forces behind this are thought to be related to pathogens. nih.govjohnshopkins.edu The A and B antigens on cell surfaces can act as receptors for various viruses, bacteria, and parasites. Therefore, an individual's ABO type can influence their susceptibility or resistance to certain infectious diseases. nih.govnih.gov For example, different studies have explored the links between ABO blood groups and diseases like malaria, which may have acted as a powerful selective pressure throughout human history. nih.govjohnshopkins.edu

The frequencies of the A, B, and O alleles vary significantly across different global populations. researchgate.netyoutube.com For instance, the O allele is nearly universal among indigenous populations of South America, while the B allele has its highest frequency in Central Asia and Northern India. youtube.com The study of these distribution patterns provides insights into the migration patterns of ancient human populations, genetic drift, and the selective pressures that have shaped the human genome. youtube.com The inactivation of the ABO gene to create O alleles has occurred multiple times independently in different primate lineages, highlighting that losing the A or B antigen can be an evolutionarily favorable adaptation under certain environmental pressures. researchgate.net

Immunological Recognition and Molecular Interactions of Blood Group B Antigen Tetraose Type 2

Molecular Recognition by Glycan-Binding Proteins

The unique arrangement of monosaccharides in the blood group B antigen tetraose type 2 allows it to be specifically recognized by a class of proteins known as glycan-binding proteins or lectins. These interactions are crucial for mediating biological processes.

Galectins are a family of mammalian lectins defined by their affinity for β-galactoside sugars. nih.gov Research has focused on understanding how different members of the galectin family interact with histo-blood group antigens (HBGAs).

Studies on Galectin-4 (Gal-4), a tandem-repeat galectin with two distinct carbohydrate-recognition domains (N-terminal, Gal-4N and C-terminal, Gal-4C), have provided detailed insights into these interactions. The N-terminal domain of Gal-4 (Gal-4N) shows a preference for B blood group antigens over A antigens. nih.gov Interestingly, the specific linkage of the underlying disaccharide core, whether it is a type 1 (Galβ1-3GlcNAc) or type 2 (Galβ1-4GlcNAc) chain, does not significantly affect the binding affinity of the B antigen tetrasaccharide to Gal-4N. nih.govfrontiersin.org In contrast, the C-terminal domain (Gal-4C) exhibits a preference for A antigens over B antigens. nih.gov This differential recognition by the two domains of Galectin-4 suggests a sophisticated mechanism for modulating cellular interactions based on the specific type of blood group antigen presented.

Table 1: Binding Preferences of Galectin-4 Domains for Blood Group Antigens

Galectin Domain Preferred Antigen Influence of Core Type (Type 1 vs. Type 2)
Gal-4N B Antigen > A Antigen Minimal influence on binding affinity

| Gal-4C | A Antigen > B Antigen | Not specified |

This table summarizes the differential binding preferences of the N-terminal (Gal-4N) and C-terminal (Gal-4C) domains of Galectin-4.

The surfaces of many microbes are decorated with adhesins that recognize specific host cell surface glycans, facilitating colonization and infection. A prominent example is the blood group antigen-binding adhesin (BabA) of the bacterium Helicobacter pylori. The functionally active form is encoded by the babA2 gene. nih.gov

In model systems, BabA has been shown to mediate the adherence of H. pylori to human gastric epithelial cells by binding to the Lewis b (Leᵇ) antigen. nih.govnih.gov The Leᵇ antigen, while distinct, shares structural similarities with the fucosylated core of blood group antigens. The presence of the babA2 gene in H. pylori strains is associated with a higher density of bacterial colonization and a more robust inflammatory response in the host's gastric mucosa. nih.gov This interaction serves as a critical model for understanding how pathogens use molecular mimicry and specific glycan recognition to establish infection.

Antigenicity and Antibody Specificity

The antigenicity of the this compound is defined by its ability to be recognized by the immune system, specifically by antibodies. The production and specificity of these antibodies are fundamental principles of immunohematology.

Individuals who lack the B antigen on their red blood cells (i.e., those with blood group A or O) naturally produce antibodies against it, known as anti-B antibodies. nih.gov These are considered "naturally occurring" because their production is thought to be stimulated by exposure to B-like antigens present on common environmental bacteria and in some foods. nih.gov

The specificity of anti-B antibodies is directed primarily at the terminal, non-reducing α-D-galactose (Gal) residue of the B antigen. The immune system recognizes this terminal sugar as foreign and mounts an immune response. youtube.com While the terminal galactose is the immunodominant feature, the underlying oligosaccharide chain can influence the binding affinity and fine specificity of the antibody. Anti-B antibodies are a key factor in the context of blood transfusions and organ transplantation, where the presence of these antibodies can lead to the rejection of incompatible blood or tissues. nih.govnih.gov

Cross-reactivity occurs when an antibody directed against one antigen also binds to a different, but structurally similar, antigen. Anti-B antibodies can exhibit cross-reactivity with a variety of related glycan structures. This phenomenon is the very basis for their "natural" production, as the immune system encounters and responds to bacterial polysaccharides that mimic the human B antigen. nih.gov

A notable example of cross-reactivity is the "acquired B antigen" phenomenon. In some cases, enzymes produced by gut bacteria can modify the terminal sugar of the A antigen (N-acetylgalactosamine) on a person's red blood cells by removing the acetyl group. The resulting structure, galactosamine, can be recognized by some anti-B typing reagents, leading to a false-positive B-type result. nih.gov This highlights how subtle changes in glycan structure can lead to recognition by antibodies with related specificities.

Role in Cellular Adhesion and Signaling in Research Models

Beyond their role as immune antigens, oligosaccharides like the this compound are involved in cell-to-cell communication, including adhesion and signal transduction. wikipedia.org

The interaction between H. pylori's BabA adhesin and host blood group antigens is a well-studied research model for glycan-mediated cellular adhesion and signaling. The binding of BabA-expressing bacteria to related antigens on the surface of gastric epithelial cells is not merely a passive anchoring event. nih.gov This adhesion actively triggers intracellular signaling pathways within the host cell. Specifically, research has shown that the presence of the babA2 gene in infecting H. pylori strains correlates with significantly higher expression of interleukin-8 (IL-8) mRNA in the gastric mucosa. nih.gov IL-8 is a potent chemokine that attracts neutrophils, and its increased production leads to enhanced mucosal inflammation. This demonstrates a direct link between the recognition of a blood group antigen structure and the initiation of a host inflammatory signaling cascade.

Table 2: Research Findings on H. pylori BabA2 and Host Response

H. pylori Strain Characteristic Associated Host Response in Research Models Reference
Presence of babA2 gene Higher levels of bacterial colonization nih.gov
Presence of babA2 gene Increased granulocytic infiltration nih.gov

| Presence of babA2 gene | Significantly higher IL-8 mRNA expression | nih.gov |

This table summarizes key findings from research models investigating the role of the H. pylori BabA adhesin, which recognizes blood group antigens, in cellular adhesion and signaling.

Glycan-Microbe Interactions in Experimental Systems

Histo-blood group antigens (HBGAs), including the B antigen, are widely expressed on mucosal surfaces and act as a critical interface for host-microbe interactions. nih.gov These glycans can function as receptors for pathogens or, conversely, be mimicked by microbes to evade the host immune system. nih.govresearchgate.netnih.gov

A prominent example of glycan-microbe interaction involving the B antigen is seen with certain strains of Escherichia coli . The O86 strain of E. coli expresses a lipopolysaccharide on its surface that is structurally very similar to the blood group B antigen. nih.gov This phenomenon is known as molecular mimicry. In experimental contexts and clinical observations, this mimicry has significant immunological consequences. Individuals with blood type A or O possess naturally occurring anti-B antibodies. nih.govnih.gov These pre-existing antibodies can cross-react with the B-like antigen on E. coli O86, leading to more efficient opsonization and clearance of the bacteria by the immune system. nih.gov

Furthermore, the prevailing hypothesis for the origin of "natural" anti-A and anti-B antibodies, which appear in early childhood without known exposure to incompatible blood, is the exposure to environmental and microbial antigens. nih.govnih.gov It is proposed that commensal bacteria within the gut microbiome express molecules that are antigenically similar to blood group glycans. nih.gov Early studies in germ-free chicks demonstrated that they did not develop anti-B antibodies, unlike their conventionally raised counterparts, lending experimental support to this theory. nih.gov This suggests a continuous, low-level immune stimulation by the microbiome that leads to the production and maintenance of anti-blood group antibody titers.

Table 2: Examples of Blood Group B Antigen-Microbe Interactions

Microbe Interaction Mechanism Experimental System/Observation Outcome
Escherichia coli O86 Molecular Mimicry: Bacterial surface glycan is structurally similar to the blood group B antigen. nih.gov In vitro and in vivo studies In blood type A and O individuals, pre-existing anti-B antibodies cross-react with the bacterium, enhancing immune clearance. nih.gov
Commensal Gut Microbiota Antigenic Stimulation: Gut microbes express glycans that are antigenically similar to blood group antigens. nih.govnih.gov Observations in germ-free vs. conventional animals. nih.gov Stimulates the production of "natural" anti-B antibodies in individuals lacking the B antigen. nih.gov

Strategies for De Novo Synthesis of this compound

The de novo chemical synthesis of the this compound, with its intricate arrangement of four different monosaccharides and specific glycosidic linkages (Galα1-3(Fucα1-2)Galβ1-4GlcNAc), presents a significant challenge. Synthetic strategies must address the stereoselective formation of both α- and β-glycosidic bonds and employ a carefully orchestrated protecting group strategy to differentiate the numerous hydroxyl groups.

A traditionally employed strategy for the synthesis of blood group B tetrasaccharides involves the initial fucosylation of a lactosamine derivative at the 2'-position of the galactose residue. This is followed by the introduction of the terminal α-linked galactose moiety. This approach leverages the early installation of the sterically demanding fucose residue, which can influence the reactivity and conformation of the acceptor for the subsequent glycosylation step.

The key steps in this approach typically involve:

Synthesis of a suitably protected lactosamine acceptor: This often involves multiple steps to install protecting groups on the N-acetylglucosamine (GlcNAc) and galactose (Gal) residues, leaving the 2'-OH group of the galactose available for fucosylation.

α-Fucosylation: A protected fucose donor is coupled to the lactosamine acceptor to form the α(1-2) linkage. Careful selection of the fucose donor and reaction conditions is critical to ensure high α-selectivity.

Deprotection and subsequent α-galactosylation: The protecting group at the 3'-position of the galactose is selectively removed to allow for the final glycosylation step with a protected galactose donor to form the α(1-3) linkage.

Global deprotection: All remaining protecting groups are removed to yield the target tetraose.

While this method has been successfully used, it can be lengthy and require complex protecting group manipulations.

An alternative and more recent strategy reverses the order of the final two glycosylation steps, with α-galactosylation preceding α-fucosylation. This approach has been reported for the synthesis of 3-aminopropyl glycosides of blood group B (type 2) tetrasaccharides. nih.gov This strategy offers the significant advantage of also providing access to the fucose-free trisaccharide precursor, which is itself a valuable research tool. nih.gov

A representative scheme for this alternative route is as follows:

Synthesis of a protected lactosamine acceptor: Similar to the fucosylation-first approach, a lactosamine derivative with appropriate protecting groups is prepared.

α-Galactosylation: A protected galactose donor is first coupled to the 3'-position of the galactose residue of the lactosamine acceptor.

Selective deprotection and α-fucosylation: A protecting group at the 2'-position of the now internal galactose is selectively removed, followed by glycosylation with a fucose donor to install the α(1-2) linked fucose.

Final deprotection: Removal of all protecting groups affords the desired this compound.

A key challenge in this route is achieving selective protection and deprotection of the 2'- and 3'-hydroxyl groups of the galactose unit within the lactosamine precursor to direct the glycosylations in the correct order. nih.gov

Synthetic Strategy Key Glycosylation Sequence Advantages Challenges
Fucosylation-First1. α-Fucosylation2. α-GalactosylationEstablished methodologyCan be lengthy and require complex protecting group manipulations.
α-Galactosylation Followed by α-Fucosylation1. α-Galactosylation2. α-FucosylationProvides access to fucose-free trisaccharide precursor. nih.govRequires precise selective protection and deprotection of galactose hydroxyl groups. nih.gov

Interactive Data Table: Compare the two primary synthetic strategies for this compound.

The fucose-free trisaccharide, Galα1-3Galβ1-4GlcNAc, is a significant synthetic target in its own right. This structure, often referred to as the α-Gal epitope, is a key xenoantigen and is of great interest in immunology and xenotransplantation research. The synthetic route involving α-galactosylation followed by α-fucosylation is particularly advantageous as it directly yields this important precursor. nih.gov The synthesis of this trisaccharide allows researchers to investigate the specific role of the terminal galactose in molecular recognition events, independent of the fucose moiety.

Conjugation Methodologies for Glycoconjugate Production

To be effectively used in many research applications, the synthetic this compound must be attached to a larger molecule, such as a protein or a detectable label. This process, known as conjugation, transforms the oligosaccharide into a powerful tool for immunological and biochemical studies.

Covalently attaching the this compound to a carrier protein is a common strategy to enhance its immunogenicity and to facilitate its use in immunoassays such as ELISA. Commonly used carrier proteins include:

Bovine Serum Albumin (BSA): A widely used carrier protein due to its availability, solubility, and the presence of numerous primary amine groups (from lysine residues) for conjugation.

Human Serum Albumin (HSA): Similar to BSA, it is a suitable carrier, particularly for applications where a human-derived protein is preferred.

Keyhole Limpet Hemocyanin (KLH): A large, immunogenic protein that is often used to elicit a strong immune response to the conjugated hapten (the oligosaccharide in this case).

The conjugation process typically involves introducing a linker with a reactive functional group at the reducing end of the tetraose, which can then be coupled to the carrier protein.

Carrier Protein Typical Use in Research
Bovine Serum Albumin (BSA)Immunoassays (e.g., ELISA), immunizations.
Human Serum Albumin (HSA)Applications requiring a human-derived carrier.
Keyhole Limpet Hemocyanin (KLH)Eliciting strong antibody responses.

Interactive Data Table: Common carrier proteins for this compound glycoconjugates.

The choice of linker chemistry is critical for the successful functionalization of the this compound. The linker provides a spacer between the oligosaccharide and the conjugation partner, which can help to maintain the antigen's native conformation and improve its accessibility for binding.

Aminopropyl Glycosides: A common and versatile approach is to synthesize the tetraose as an aminopropyl glycoside. This introduces a primary amine at the end of a short alkyl chain, which can then be readily coupled to a variety of molecules. For example, the amine can react with activated esters on carrier proteins or with isothiocyanates on fluorescent dyes. The synthesis of 3-aminopropyl glycosides of blood group B tetrasaccharides has been reported. nih.gov

Biotinylation: Biotin is a small molecule that binds with extremely high affinity to avidin and streptavidin. Biotinylating the this compound allows for its detection and purification using avidin/streptavidin-based systems. This is often achieved by reacting an aminopropyl-linked tetraose with an activated biotin derivative.

Fluorescein: Fluorescein is a widely used fluorescent label. Conjugating fluorescein to the tetraose enables its visualization in techniques such as flow cytometry and fluorescence microscopy. Similar to biotinylation, this can be accomplished by reacting an aminopropyl-functionalized tetraose with a fluorescein isothiocyanate (FITC) derivative.

Functionalization Linker/Reagent Research Application
Aminopropyl Glycoside3-aminopropanolVersatile intermediate for further conjugation.
BiotinylationActivated biotin derivativeDetection and purification via avidin/streptavidin systems.
Fluorescein LabelingFluorescein isothiocyanate (FITC)Visualization in fluorescence-based assays.

Interactive Data Table: Linker chemistry for functionalization of this compound.

Q & A

Q. What methods are recommended for structural characterization of Blood group B antigen tetraose type 2?

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) are essential for resolving its carbohydrate sequence, linkage positions, and anomeric configurations. Methylation analysis combined with gas chromatography-mass spectrometry (GC-MS) can identify branching patterns and glycosidic linkages. For example, the structure Galα1-3(Fucα1-2)Galβ1-4GlcNAc has been confirmed using these techniques, with NMR providing insights into α/β anomeric configurations and fucose placement .

Q. Which enzymes are critical in the biosynthesis of this compound?

The antigen is synthesized via the action of α-1,3-galactosyltransferase (encoded by the A4GALT gene) and α-1,2-fucosyltransferase (encoded by the FUT1 or FUT2 genes). These enzymes sequentially add galactose and fucose residues to precursor glycans. The B3GNT1 gene product (β-1,3-N-acetylglucosaminyltransferase) may also contribute to backbone elongation in related structures .

Q. How can researchers detect and quantify this compound in biological samples?

Monoclonal antibodies specific to the B antigen (e.g., anti-B mAbs) are used in ELISA, flow cytometry, or immunohistochemistry. For glycan-specific detection, lectin arrays (e.g., Griffonia simplicifolia IB4 lectin) or glycan-binding protein assays can distinguish B antigen epitopes. Mass spectrometry-based glycomics provides quantitative data but requires prior release of glycans via enzymatic (e.g., endo-β-galactosidase) or chemical (e.g., hydrazinolysis) methods .

Advanced Research Questions

Q. What challenges arise in chemical synthesis of this compound, and how are they addressed?

Key challenges include stereochemical control during glycosidic bond formation and protection/deprotection strategies for fucose and galactose residues. Convergent synthetic approaches, such as pre-assembling disaccharide or trisaccharide blocks, improve efficiency. For example, iterative one-pot glycosylation (as used in branched oligosaccharide synthesis) minimizes intermediate purification steps. Chemoselective ligation techniques (e.g., thioglycoside activation) enhance regioselectivity .

Q. How do structural variations in this compound impact its biological function?

Modifications like sialylation or sulfation at non-canonical positions can alter receptor binding. For instance, fucose removal abolishes recognition by anti-B antibodies, while additional GlcNAc branching (e.g., type 1 vs. type 2 chains) influences interactions with galectins or microbial adhesins. Functional assays using glycan microarrays or surface plasmon resonance (SPR) are critical for mapping structure-activity relationships .

Q. What experimental models are suitable for studying the role of this compound in transplantation or infection?

Non-human primate renal tubular epithelial cells (RTECs) stably expressing B antigen (via lentiviral transduction) model ABO-incompatible transplant rejection. In vitro adhesion assays with bacterial pathogens (e.g., Helicobacter pylori) on B antigen-coated surfaces or engineered cell lines (e.g., CHO cells expressing B antigen) reveal host-microbe interactions. These systems require validation via knockout/knockdown studies and antibody blocking .

Q. How should researchers resolve contradictions in data on Blood group B antigen expression across studies?

Discrepancies may arise from differences in antibody specificity (e.g., cross-reactivity with A antigen), tissue fixation methods, or glycosylation variability in cell lines. Standardize protocols using glycan-defined controls (e.g., synthetic B antigen tetraose) and validate findings with orthogonal methods (e.g., lectin blotting vs. MS). Reporting glycan occupancy (e.g., via permethylation analysis) quantifies expression levels objectively .

Methodological Considerations

Q. What strategies optimize the stability of this compound in storage?

Lyophilization with cryoprotectants (e.g., trehalose) preserves structural integrity. For aqueous solutions, store at -80°C in inert buffers (pH 6.5–7.5) to prevent hydrolysis. Periodic analysis via HPLC or MALDI-TOF MS monitors degradation, particularly at labile fucose linkages .

Q. How can methylation analysis differentiate this compound from structurally similar glycans?

Methylation followed by acid hydrolysis and GC-MS identifies free hydroxyl groups, revealing linkage positions. For B antigen tetraose type 2, expect 3,4-di-O-methyl galactitol (from Galα1-3) and 3,4,6-tri-O-methyl GlcNAc (from Galβ1-4). Compare with type 1 (Galβ1-3GlcNAc), which yields distinct methylated derivatives .

Q. What bioinformatics tools aid in predicting interactions involving this compound?

Glycan microarray data repositories (e.g., CFGdb) and molecular docking simulations (using tools like AutoDock Vina) predict binding partners. Structural databases (e.g., GlyTouCan) provide reference geometries for modeling interactions with antibodies, lectins, or microbial proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.